5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde
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Overview
Description
5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a pyridine ring substituted with hydroxyl, oxo, and formyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2-pyridinecarboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyridine ring structure .
Industrial Production Methods: Industrial production of 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and catalytic processes are often employed to enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroxypyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, dihydroxypyridine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
5-Hydroxy-4-oxo-2-styryl-4H-pyran-2-carboxylic acid: Similar in structure but with a pyran ring instead of a pyridine ring.
4-Hydroxy-2-quinolone: Shares the hydroxyl and oxo functional groups but has a quinolone ring.
1H-Indole-3-carbaldehyde: Contains a formyl group but has an indole ring structure.
Uniqueness: 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
112334-45-9 |
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Molecular Formula |
C6H5NO3 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
5-hydroxy-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-4-1-5(9)6(10)2-7-4/h1-3,10H,(H,7,9) |
InChI Key |
NTWXQDISUWBDPV-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C(C1=O)O)C=O |
Canonical SMILES |
C1=C(NC=C(C1=O)O)C=O |
Synonyms |
2-Pyridinecarboxaldehyde,1,4-dihydro-5-hydroxy-4-oxo-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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